molecular formula C8H10N2O3S B12973987 6-Cyclopropoxypyridine-3-sulfonamide

6-Cyclopropoxypyridine-3-sulfonamide

Cat. No.: B12973987
M. Wt: 214.24 g/mol
InChI Key: CUWAODVHMNGDPZ-UHFFFAOYSA-N
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Description

6-Cyclopropoxypyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyridine ring substituted with a cyclopropoxy group at the 6-position and a sulfonamide group at the 3-position. Sulfonamides are widely recognized for their antibacterial properties and have been used in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropoxypyridine-3-sulfonamide typically involves the following steps:

    Cyclopropoxylation: Introduction of the cyclopropoxy group to the pyridine ring. This can be achieved through nucleophilic substitution reactions.

    Sulfonamidation: Introduction of the sulfonamide group at the 3-position of the pyridine ring. This step often involves the reaction of pyridine derivatives with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfonamide group to sulfonic acid derivatives.

    Reduction: Reduction of the sulfonamide group to amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Cyclopropoxypyridine-3-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfacetamide: Used in the treatment of bacterial eye infections.

Uniqueness

6-Cyclopropoxypyridine-3-sulfonamide is unique due to the presence of the cyclopropoxy group, which may impart distinct chemical and biological properties compared to other sulfonamides. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

6-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H10N2O3S/c9-14(11,12)7-3-4-8(10-5-7)13-6-1-2-6/h3-6H,1-2H2,(H2,9,11,12)

InChI Key

CUWAODVHMNGDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=NC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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